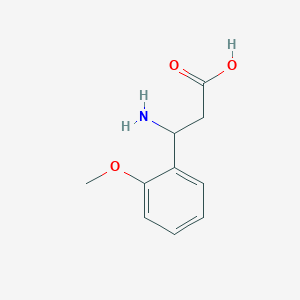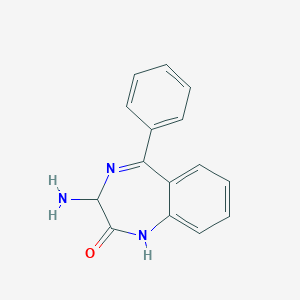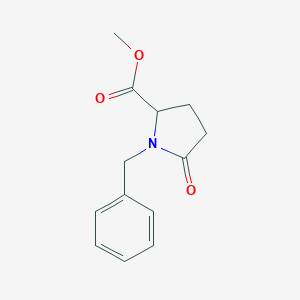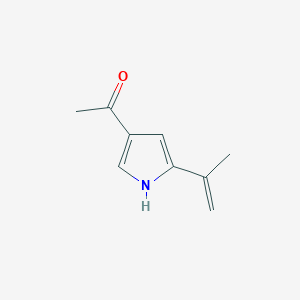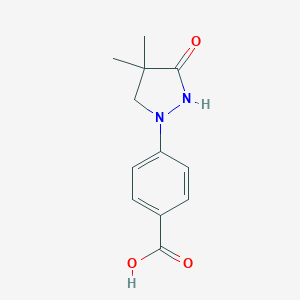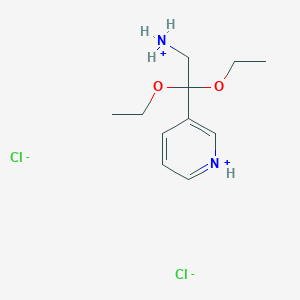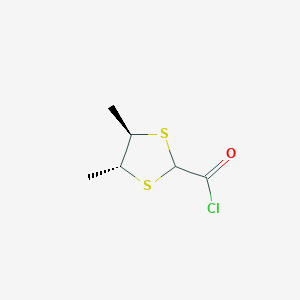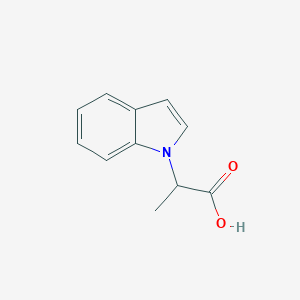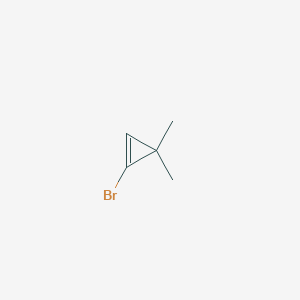
1-Bromo-3,3-dimethylcyclopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,3-dimethylcyclopropene (BDCP) is a cyclopropene derivative that has been widely studied in the field of organic chemistry due to its unique chemical and physical properties. BDCP is a highly reactive compound that is used in a variety of chemical reactions, including cross-coupling reactions, cycloadditions, and polymerizations. In
Mecanismo De Acción
The mechanism of action of 1-Bromo-3,3-dimethylcyclopropene is based on its highly reactive nature. 1-Bromo-3,3-dimethylcyclopropene reacts readily with a variety of nucleophiles, including Grignard reagents, organolithium reagents, and organozinc reagents. The reaction of 1-Bromo-3,3-dimethylcyclopropene with nucleophiles leads to the formation of new carbon-carbon bonds, which is essential for the synthesis of complex organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1-Bromo-3,3-dimethylcyclopropene. However, it has been reported that 1-Bromo-3,3-dimethylcyclopropene can undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates that can cause DNA damage. This suggests that 1-Bromo-3,3-dimethylcyclopropene may have potential as a DNA-damaging agent in cancer chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-Bromo-3,3-dimethylcyclopropene is its high reactivity, which makes it a valuable building block for the synthesis of complex organic compounds. However, its high reactivity can also be a limitation, as it can lead to side reactions and the formation of unwanted byproducts. Additionally, 1-Bromo-3,3-dimethylcyclopropene is a highly toxic compound, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 1-Bromo-3,3-dimethylcyclopropene. One area of research is the development of new synthetic methods for 1-Bromo-3,3-dimethylcyclopropene that are more efficient and environmentally friendly. Another area of research is the exploration of the biological activity of 1-Bromo-3,3-dimethylcyclopropene, particularly its potential as a DNA-damaging agent in cancer chemotherapy. Finally, the use of 1-Bromo-3,3-dimethylcyclopropene as a building block for the synthesis of new materials, such as polymers and nanomaterials, is an area of research that has yet to be fully explored.
Métodos De Síntesis
The synthesis of 1-Bromo-3,3-dimethylcyclopropene can be achieved through several methods, including the reaction of 1,3-dimethylcyclopropene with bromine, the reaction of 1,3-dimethylcyclopropene with N-bromosuccinimide, and the reaction of 1,3-dimethylcyclopropene with bromine and iron powder. Among these methods, the reaction of 1,3-dimethylcyclopropene with N-bromosuccinimide is the most commonly used method due to its high yield and simplicity.
Aplicaciones Científicas De Investigación
1-Bromo-3,3-dimethylcyclopropene has been extensively studied in the field of organic chemistry due to its unique reactivity. It has been used in a variety of chemical reactions, including cross-coupling reactions, cycloadditions, and polymerizations. 1-Bromo-3,3-dimethylcyclopropene has also been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals.
Propiedades
Número CAS |
108176-10-9 |
|---|---|
Nombre del producto |
1-Bromo-3,3-dimethylcyclopropene |
Fórmula molecular |
C5H7Br |
Peso molecular |
147.01 g/mol |
Nombre IUPAC |
1-bromo-3,3-dimethylcyclopropene |
InChI |
InChI=1S/C5H7Br/c1-5(2)3-4(5)6/h3H,1-2H3 |
Clave InChI |
CVJVOSUYYWMREY-UHFFFAOYSA-N |
SMILES |
CC1(C=C1Br)C |
SMILES canónico |
CC1(C=C1Br)C |
Sinónimos |
Cyclopropene, 1-bromo-3,3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



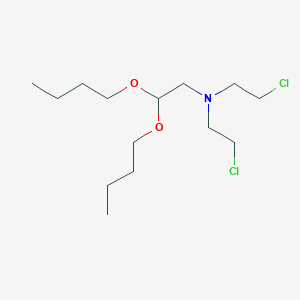
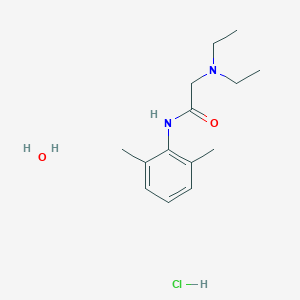
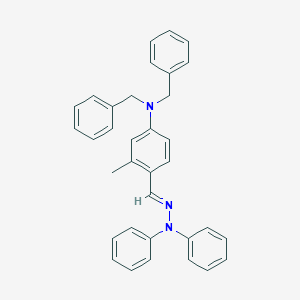
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
